molecular formula C10H8O3 B8242472 Methyl 4-ethynyl-2-hydroxybenzoate

Methyl 4-ethynyl-2-hydroxybenzoate

Cat. No. B8242472
M. Wt: 176.17 g/mol
InChI Key: VIFZPWTVYZSHIT-UHFFFAOYSA-N
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Patent
US06441010B2

Procedure details

3.07 g (12.4 mmol) of methyl 4-trimethylsilanylethynyl-2-hydroxybenzoate are mixed, in a 500 ml three-necked flask, with 50 ml of THF, and 13.7 ml of a tetrabutylammonium fluoride solution (1 M /THF) are added dropwise. The reaction medium is stirred for 1 h at room temperature and is then poured into water and extracted with ethyl ether. After separation of the phases by settling, the organic phase is dried over magnesium sulphate and concentrated.
Name
methyl 4-trimethylsilanylethynyl-2-hydroxybenzoate
Quantity
3.07 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
13.7 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[Si]([C:5]#[C:6][C:7]1[CH:16]=[CH:15][C:10]([C:11]([O:13][CH3:14])=[O:12])=[C:9]([OH:17])[CH:8]=1)(C)C.C1COCC1.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>O>[C:6]([C:7]1[CH:16]=[CH:15][C:10]([C:11]([O:13][CH3:14])=[O:12])=[C:9]([OH:17])[CH:8]=1)#[CH:5] |f:2.3|

Inputs

Step One
Name
methyl 4-trimethylsilanylethynyl-2-hydroxybenzoate
Quantity
3.07 g
Type
reactant
Smiles
C[Si](C)(C)C#CC1=CC(=C(C(=O)OC)C=C1)O
Name
Quantity
50 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
13.7 mL
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction medium is stirred for 1 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added dropwise
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether
CUSTOM
Type
CUSTOM
Details
After separation of the phases
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(#C)C1=CC(=C(C(=O)OC)C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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